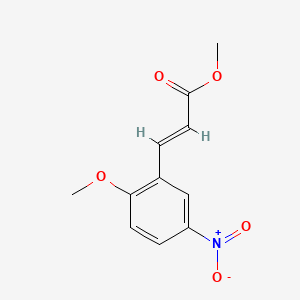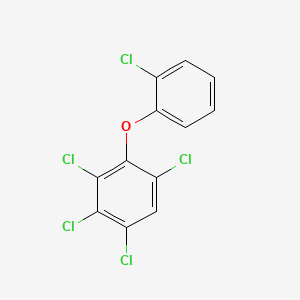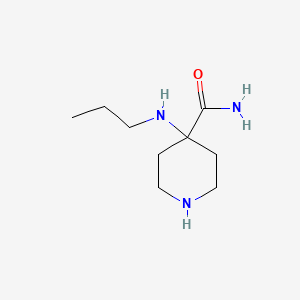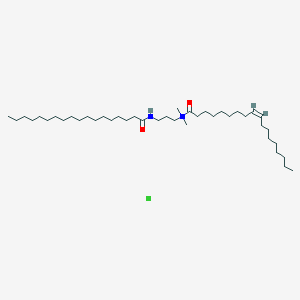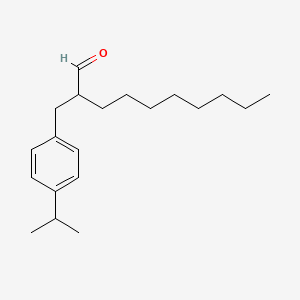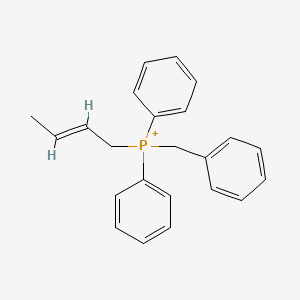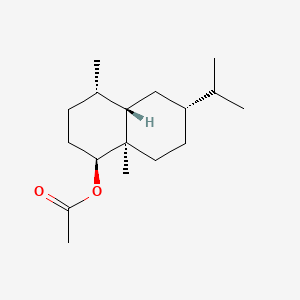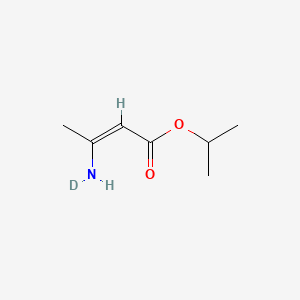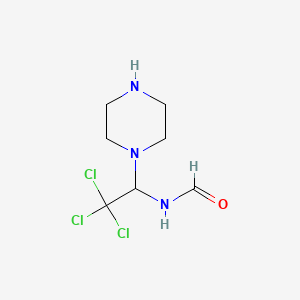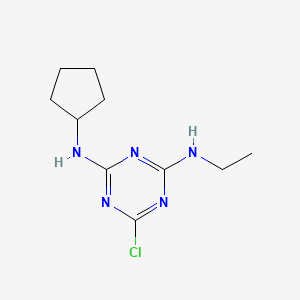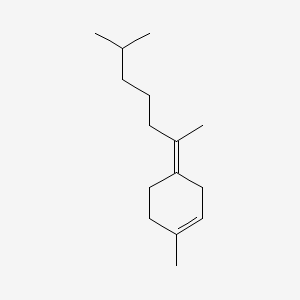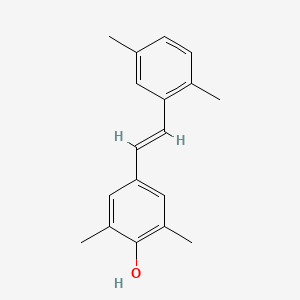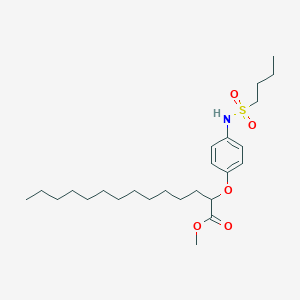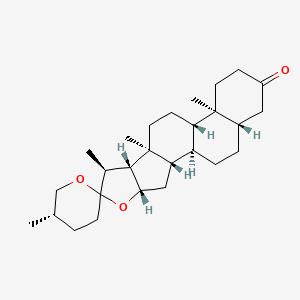
(25S)-5alpha-Spirostan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(25S)-5alpha-Spirostan-3-one is a steroidal sapogenin, a type of natural product derived from plants. It belongs to the class of spirostanol saponins, which are known for their diverse biological activities. This compound is characterized by its spirostan structure, which includes a spiroketal ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (25S)-5alpha-Spirostan-3-one typically involves multiple steps, starting from simpler steroidal precursors. One common method involves the oxidation of (25S)-5alpha-Spirostan-3beta-ol to form the ketone group at the C-3 position. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or Jones reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction of precursor compounds from plant sources, followed by chemical modification. Plants from the Liliaceae family, such as Yucca and Agave, are common sources of steroidal saponins. The extraction process typically involves solvent extraction, followed by purification steps such as chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
(25S)-5alpha-Spirostan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group back to an alcohol.
Substitution: The spirostan structure allows for substitution reactions at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield (25S)-5alpha-Spirostan-3,6-dione, while reduction can produce (25S)-5alpha-Spirostan-3beta-ol .
Applications De Recherche Scientifique
(25S)-5alpha-Spirostan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex steroidal compounds.
Biology: Studied for its role in plant metabolism and its potential effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of steroidal drugs and as a natural additive in cosmetics and health supplements
Mécanisme D'action
The mechanism of action of (25S)-5alpha-Spirostan-3-one involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid metabolism and can influence cellular signaling pathways. The compound’s effects are mediated through its binding to specific receptors, leading to changes in gene expression and cellular function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(25S)-5beta-Spirostan-3beta-ol: Another spirostanol saponin with similar biological activities.
(25S)-Spirost-5-ene-3beta,27-diol: A related compound with a different oxidation state at the C-3 position.
(25R)-27-O-(S)-3-hydroxy-3-methylpent-4-enyl-spirost-5-ene-3beta,27-diol: A compound with a similar spirostan structure but different functional groups.
Uniqueness
(25S)-5alpha-Spirostan-3-one is unique due to its specific stereochemistry and the presence of the ketone group at the C-3 position. This structural feature contributes to its distinct biological activities and makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
5159-14-8 |
|---|---|
Formule moléculaire |
C27H42O3 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
(1R,2S,4S,5'S,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-one |
InChI |
InChI=1S/C27H42O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-18,20-24H,5-15H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-,24-,25-,26-,27?/m0/s1 |
Clé InChI |
CIBAPVLFORANSS-ILYBOFRLSA-N |
SMILES isomérique |
C[C@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(=O)C6)C)C)C)OC1 |
SMILES canonique |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(=O)C6)C)C)C)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


